tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate
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Overview
Description
tert-Butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the tert-butyl and methylamino groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its spirocyclic structure may provide insights into the binding mechanisms of similar compounds.
Medicine
In medicinal chemistry, tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl and methylamino groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(methylamino)butanoate: A simpler compound with similar functional groups but lacking the spirocyclic structure.
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Another compound with a tert-butyl group and a different aromatic structure.
Uniqueness
The uniqueness of tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H30N2O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 4'-(methylamino)spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-4-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(23)22-13-15-7-5-6-8-17(15)24-20(14-22)11-9-16(21-4)10-12-20/h5-8,16,21H,9-14H2,1-4H3 |
InChI Key |
VTBXUPUDPZOXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2OC3(C1)CCC(CC3)NC |
Origin of Product |
United States |
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